(S)-prothioconazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

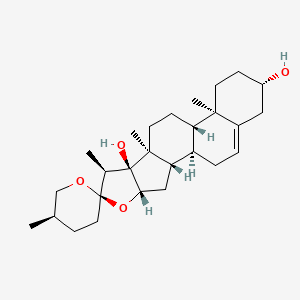

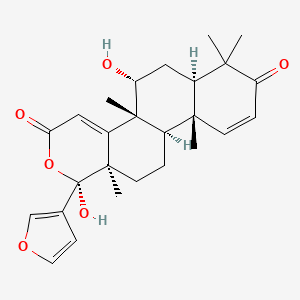

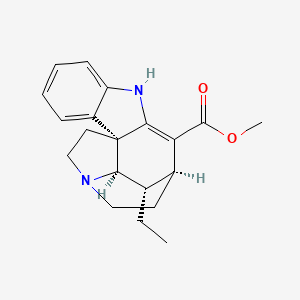

(S)-prothioconazole is a 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-1,2,4-triazole-3-thione that is the (S)-enantiomer of prothioconazole. It is an enantiomer of a (R)-prothioconazole.

Aplicaciones Científicas De Investigación

1. Agricultural Applications

Rice Disease Control : Prothioconazole effectively controls rice diseases, significantly impacting rice yield in China. Studies on residue analysis in rice grain, husk, and plants indicate its importance in managing rice diseases and its safety in terms of human health risks (Dong et al., 2019).

Fungicidal Activities : Prothioconazole has been shown to have significant antifungal activities, particularly against Candida albicans. It inhibits CYP51 in C. albicans cells, impacting sterol composition and demonstrating potential for medical applications (Parker et al., 2012).

2. Environmental Implications

Soil Interaction : The fungicide's interaction with different soil types reveals enantioselective degradation, indicating the importance of understanding its environmental behavior for effective application and environmental risk assessment (Zhang et al., 2018).

Aquatic Toxicology : Studies on zebrafish embryos exposed to prothioconazole have highlighted its developmental toxicity, including effects on cardiovascular development. This research is crucial for understanding the ecological impact and guiding pesticide risk management (Sun et al., 2020).

3. Chemical and Physical Properties

Electrochemical Behavior : Electrochemical studies of prothioconazole have provided insights into its potential as a corrosion inhibitor for copper in acidic solutions, expanding its application beyond agriculture (Tao et al., 2020).

Crystallographic Analysis : The crystallographic analysis of prothioconazole has led to the discovery of a novel solid form, improving its solubility and providing a deeper understanding of its physical properties, which is crucial for its application in various fields (Mittapalli et al., 2020).

Propiedades

Nombre del producto |

(S)-prothioconazole |

|---|---|

Fórmula molecular |

C14H15Cl2N3OS |

Peso molecular |

344.3 g/mol |

Nombre IUPAC |

2-[(2S)-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole-3-thione |

InChI |

InChI=1S/C14H15Cl2N3OS/c15-11-4-2-1-3-10(11)7-14(20,13(16)5-6-13)8-19-12(21)17-9-18-19/h1-4,9,20H,5-8H2,(H,17,18,21)/t14-/m0/s1 |

Clave InChI |

MNHVNIJQQRJYDH-AWEZNQCLSA-N |

SMILES isomérico |

C1CC1([C@](CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl |

SMILES canónico |

C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aS,4R,6Z,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B1253113.png)

![(5R,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B1253114.png)

![[38-(Hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methanol](/img/structure/B1253119.png)

![(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B1253123.png)

![7,10-Dihydroxy-1,7-dimethyl-4-isopropylbicyclo[4.4.0]dec-3-ene](/img/structure/B1253129.png)